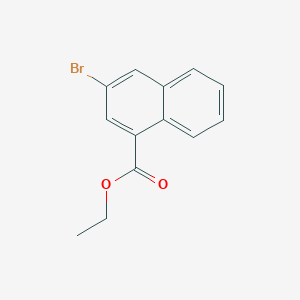
Ethyl 3-bromonaphthalene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-bromonaphthalene-1-carboxylate is an organic compound that belongs to the class of esters. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom at the 3-position and an ethyl ester group at the 1-carboxylate position. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-bromonaphthalene-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of naphthalene followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or heat . The resulting 3-bromonaphthalene is then subjected to esterification with ethanol and a suitable acid catalyst to form the ethyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the bromination and esterification steps, making the process more efficient and scalable.
化学反应分析
Types of Reactions
Ethyl 3-bromonaphthalene-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
Ethyl 3-bromonaphthalene-1-carboxylate has several applications in scientific research:
作用机制
The mechanism of action of ethyl 3-bromonaphthalene-1-carboxylate involves its interaction with molecular targets through its bromine and ester functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid . These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
相似化合物的比较
Ethyl 3-bromonaphthalene-1-carboxylate can be compared with other similar compounds such as:
Ethyl 3-chloronaphthalene-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 3-iodonaphthalene-1-carboxylate: Similar structure but with an iodine atom instead of bromine.
Ethyl 3-fluoronaphthalene-1-carboxylate: Similar structure but with a fluorine atom instead of bromine
These compounds share similar chemical properties but differ in their reactivity and applications due to the different halogen atoms. This compound is unique in its balance of reactivity and stability, making it a valuable compound in various research and industrial applications .
属性
CAS 编号 |
92022-47-4 |
|---|---|
分子式 |
C13H11BrO2 |
分子量 |
279.13 g/mol |
IUPAC 名称 |
ethyl 3-bromonaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H11BrO2/c1-2-16-13(15)12-8-10(14)7-9-5-3-4-6-11(9)12/h3-8H,2H2,1H3 |
InChI 键 |
WTTWQHXHWSBWFM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=CC2=CC=CC=C21)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



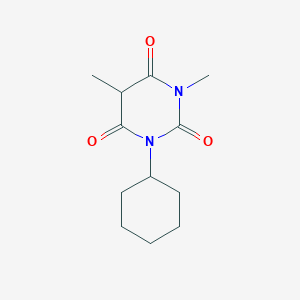
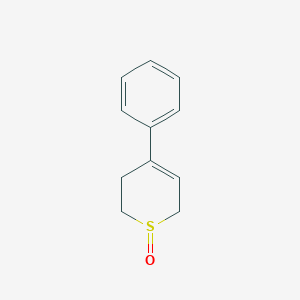
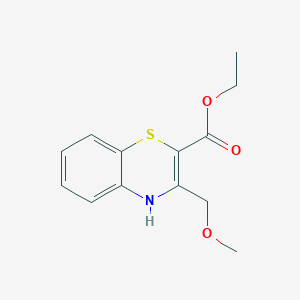
![4-[4-(Chloromethyl)phenoxy]benzonitrile](/img/structure/B14353971.png)
![Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]-](/img/structure/B14353974.png)
![1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one](/img/structure/B14353979.png)
![(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine](/img/structure/B14353991.png)
![3-Methyl-5-(3-methylimidazo[1,2-a]pyridin-2-yl)-1,3-benzoxazol-2(3H)-one](/img/structure/B14354008.png)
![1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14354009.png)
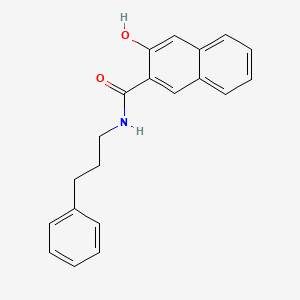
phosphanium perchlorate](/img/structure/B14354021.png)
![4-[4-(Difluoromethoxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14354036.png)

